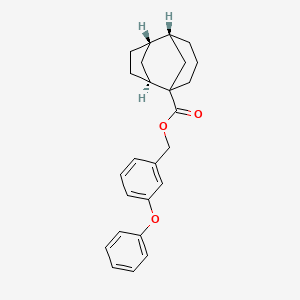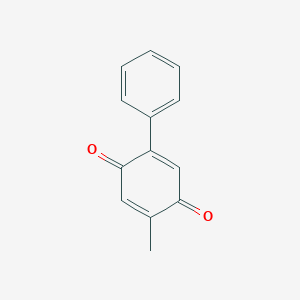
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid is an organic compound that belongs to the family of benzenedicarboxylic acids This compound is characterized by the presence of two octyloxy groups attached to the benzene ring at the 2 and 5 positions, and two carboxylic acid groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid typically involves the esterification of terephthalic acid with octanol, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification. The ester is then hydrolyzed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:
Phthalic acid: A simpler benzenedicarboxylic acid with two carboxylic acid groups at the 1 and 2 positions.
Isophthalic acid: Another benzenedicarboxylic acid with carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid: The parent compound of this compound, with carboxylic acid groups at the 1 and 4 positions.
The uniqueness of this compound lies in the presence of the octyloxy groups, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
| 107502-78-3 | |
Molekularformel |
C24H38O6 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
2,5-dioctoxyterephthalic acid |
InChI |
InChI=1S/C24H38O6/c1-3-5-7-9-11-13-15-29-21-17-20(24(27)28)22(18-19(21)23(25)26)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,25,26)(H,27,28) |
InChI-Schlüssel |
RDCTWKJFUAAPOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(=O)O)OCCCCCCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)







